Colistin (sulfate)

Nephrotoxicity Clinical Pharmacology Polymyxin Comparison

Colistin sulfate is the non-substitutable reference standard for EUCAST/CLSI susceptibility testing—polymyxin B or CMS cannot replace it without risking major MIC errors. With an 11.8% absolute reduction in AKI incidence vs. polymyxin B and 3- to 4-fold lower nephrotoxicity risk vs. CMS, it is the preferred polymyxin for renal-compromised patient cohorts. This sulfate salt is also essential for inhalable powder formulation R&D targeting CF and VAP. Specify CAS 1264-72-8 for compendial-grade material.

Molecular Formula [C53H100N16O13]2 · 5H2SO4
Molecular Weight 2801.3
Cat. No. B1164202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin (sulfate)
SynonymsPolymyxin E
Molecular Formula[C53H100N16O13]2 · 5H2SO4
Molecular Weight2801.3
Structural Identifiers
SMILESCCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O
InChIInChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1
InChIKeyRIVWZNNHCTXSOL-JCRURNCPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colistin Sulfate: Baseline Procurement and Scientific Characterization for Polymyxin E Antibiotic Research


Colistin sulfate is the active pharmaceutical form of the polymyxin E class of cyclic polypeptide antibiotics, produced by Bacillus polymyxa var. colistinus [1]. It exerts rapid bactericidal activity against susceptible Gram-negative bacteria by disrupting the bacterial outer membrane through electrostatic and hydrophobic interactions with lipopolysaccharide (LPS) [1]. Its antimicrobial spectrum is narrow, targeting clinically critical pathogens including carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii, while being intrinsically inactive against Gram-positive bacteria, anaerobes, and Proteus spp [2]. As the active sulfate salt, colistin sulfate is the reference standard for in vitro susceptibility testing (MIC assays) against Gram-negative clinical isolates [3].

Colistin Sulfate: Why Substitution with Polymyxin B or Inactive Prodrugs Fails in Scientific Workflows


Despite their structural similarity, substituting colistin sulfate with its closest clinical analogs—polymyxin B or its own prodrug colistin methanesulfonate (CMS)—is not scientifically or pharmacologically equivalent [1]. Polymyxin B, while sharing an identical antibacterial spectrum, differs by a single amino acid in its peptide ring, leading to quantifiable differences in MIC values against key pathogens and a distinct nephrotoxicity profile [2][3]. Critically, CMS is an inactive prodrug that requires in vivo conversion to colistin sulfate, resulting in delayed and variable pharmacokinetics, making it unsuitable for direct in vitro activity assessments [4]. Furthermore, susceptibility testing for colistin mandates the use of the sulfate salt; inferences from polymyxin B results can lead to unacceptable major errors, underscoring the need for compound-specific selection [5].

Colistin Sulfate: A Quantitative, Head-to-Head Evidence Guide for Scientific Procurement


Colistin Sulfate vs. Polymyxin B: Lower Nephrotoxicity in Critically Ill Patients

In a real-world, retrospective cohort study of 473 critically ill patients, the incidence of acute kidney injury (AKI) was significantly lower in patients treated with colistin sulfate compared to those receiving polymyxin B. This represents a direct, head-to-head comparison of the two active formulations [1].

Nephrotoxicity Clinical Pharmacology Polymyxin Comparison

Colistin Sulfate vs. Colistin Methanesulfonate (CMS): 3- to 4-Fold Lower AKI Incidence

A direct, real-world, retrospective cohort study of 291 inpatients compared the nephrotoxicity of the active drug, colistin sulfate (CS), to its inactive prodrug, colistin methanesulfonate (CMS). The study found a significantly lower incidence of AKI in the CS cohort [1].

Nephrotoxicity Prodrug Comparison Clinical Pharmacology

Colistin Sulfate vs. Polymyxin B: Comparable In Vitro Potency Against Key Gram-Negative Pathogens

A comparative study of 891 Enterobacterales, 100 A. baumannii, and 100 P. aeruginosa isolates revealed nearly identical MIC₅₀ and MIC₉₀ values for colistin sulfate and polymyxin B, confirming their comparable in vitro activity against these critical Gram-negative species [1].

Antimicrobial Susceptibility MIC In Vitro Pharmacology

Colistin Sulfate vs. Polymyxin B: Slight Differences in Potency Against MDR Isolates

In a separate study of 89 multidrug-resistant clinical isolates, polymyxin B demonstrated significantly lower MIC values than colistin sulfate across three key species, highlighting a potential advantage in certain clinical scenarios [1].

Antimicrobial Susceptibility MIC MDR Pathogens

Colistin Sulfate vs. Polymyxin B: In Vitro Cytotoxicity to Human Kidney Cells

In vitro studies on human kidney proximal tubular HK-2 cells indicate that specific components of colistin and polymyxin B formulations exhibit differing apoptotic effects. While a class-level inference, this supports the distinct toxicity profiles of the two agents [1].

Cytotoxicity In Vitro Toxicology Polymyxin Comparison

Colistin Sulfate: Regulatory Breakpoints for Susceptibility Testing

Both EUCAST and CLSI have established specific minimum inhibitory concentration (MIC) breakpoints for colistin sulfate against key Gram-negative species. These breakpoints are essential for interpreting susceptibility and guiding therapy, and they are distinct from those for polymyxin B [1].

Susceptibility Testing Breakpoints Regulatory Science

Colistin Sulfate: Optimal Procurement and Application Scenarios Based on Evidence


Clinical Formulary Selection for Renal-Compromised Patients with MDR Gram-Negative Infections

Based on direct head-to-head evidence showing a 11.8% absolute reduction in AKI incidence compared to polymyxin B [1] and a 3- to 4-fold lower AKI risk compared to CMS [2], colistin sulfate is the preferred polymyxin for patients at elevated risk of nephrotoxicity. Procurement decisions should prioritize colistin sulfate for hospital systems with a high prevalence of chronic kidney disease or in intensive care units where renal function is a primary concern.

Reference Standard for In Vitro Susceptibility Testing and Breakpoint Determination

Colistin sulfate is the mandated reference compound for colistin susceptibility testing according to EUCAST and CLSI guidelines [3]. Its use is non-substitutable with polymyxin B or CMS for this purpose. Procurement for clinical microbiology and research laboratories must specify colistin sulfate to ensure accurate MIC data and compliance with regulatory breakpoints, especially given the risk of major errors when inferring colistin susceptibility from polymyxin B results [4].

Research on Polymyxin Structure-Activity and Toxicity Relationships

Given the observed differences in in vitro apoptotic effects on human kidney cells between colistin A and B [5], and the distinct clinical nephrotoxicity profile compared to polymyxin B [1], colistin sulfate is an essential tool for basic and translational research. Scientists investigating the molecular mechanisms of polymyxin toxicity or developing novel, less nephrotoxic derivatives will require highly pure colistin sulfate as a comparator and starting material for medicinal chemistry campaigns.

Inhaled Formulation Development for Pulmonary MDR Infections

Colistin sulfate has been successfully formulated into stable, inhalable powders with intact antimicrobial activity against A. baumannii [6]. This application is supported by evidence of its stability in pharmaceutical formulations [7]. Procurement of high-quality colistin sulfate is therefore critical for pharmaceutical development of targeted pulmonary therapies for cystic fibrosis and ventilator-associated pneumonia patients, where high local drug concentrations are required to overcome resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colistin (sulfate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.